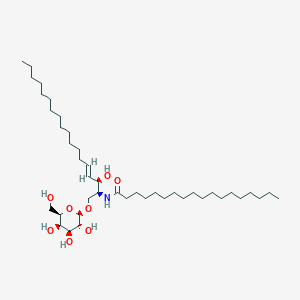

N-stearoyl cerebroside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

N-stearoyl cerebroside is a type of glycosphingolipid, which are complex lipids composed of a ceramide backbone linked to a sugar residue. This compound is a subtype of cerebrosides, which are crucial constituents of cell membranes, particularly in the nervous system. This compound is characterized by the presence of a stearic acid moiety attached to the ceramide backbone. These molecules play significant roles in maintaining cell structure and facilitating signal transduction processes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-stearoyl cerebroside typically involves the following steps:

Formation of Ceramide: The process begins with the synthesis of ceramide, which is composed of sphingosine and a fatty acid. Sphingosine is a long-chain amino alcohol that forms the backbone of the molecule.

Addition of Stearic Acid: Stearic acid is then esterified to the sphingosine base, forming N-stearoyl ceramide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for the separation and purification of the final product .

化学反応の分析

Enzymatic Hydrolysis

N-Stearoyl cerebroside undergoes hydrolysis via lysosomal galactocerebrosidase (GALC) , which cleaves the β-glycosidic bond between galactose and ceramide.

Key characteristics:

-

pH optimum : 4.5, with activity sharply declining above pH 5.5 .

-

Inhibitors :

-

Products : Galactose and N-stearoyl sphingosine (ceramide) in a 1:1 stoichiometric ratio .

| Enzyme Source | Substrate Specificity | Reaction Rate (nmol/min/mg) |

|---|---|---|

| Lysosomal fraction | β-Galactosylceramide | 60–73 |

Acetylation/Deacetylation

Acetylation modifies cerebroside solubility and membrane interactions. Fast-migrating cerebrosides (FMCs) are acetylated derivatives identified in myelin:

Deacetylation occurs enzymatically via esterases, restoring native cerebroside structure .

Oxidative Degradation

The sphingoid base (d18:1) is susceptible to oxidation at the Δ4 double bond. In vitro studies using ascorbate/Fe<sup>2+</sup> systems show:

-

Reactive oxygen species (ROS) induce peroxidation, forming 4-hydroxynonenal adducts .

-

Oxidized cerebrosides disrupt lipid raft integrity, increasing membrane fluidity .

Analytical Degradation in Mass Spectrometry

Gas-phase reactions with [Mg(Terpy)]<sup>2+</sup> facilitate structural characterization:

Thermal Behavior in Bilayers

While not a chemical reaction, thermotropic phase transitions influence reactivity:

| Fatty Acid | Transition Temp (°C) | Phase Behavior |

|---|---|---|

| Stearoyl (18:0) | 85 | Crystalline → Liquid crystalline |

| Oleoyl (18:1Δ9) | 44.8 | Gel → Liquid disordered |

Increased acyl chain unsaturation lowers phase transition temperatures, enhancing susceptibility to oxidative and enzymatic attack .

科学的研究の応用

Biomedical Research

N-stearoyl cerebroside has been studied for its potential therapeutic applications, particularly in neurodegenerative diseases and oxidative stress mechanisms.

- Oxidative Stress Mechanisms : Research indicates that this compound can be utilized as a sensor in studies involving oxidative stress. In a pharmacological study, novel sensors based on this compound were developed to selectively detect electrochemical signals for ascorbate, dopamine, and serotonin in an animal model. These sensors demonstrated stability and sensitivity, providing insights into oxidative stress mechanisms linked to morphine administration .

- Neuroprotective Effects : The compound has been implicated in neuroprotection due to its ability to modulate cellular responses to stressors. Its role in the metabolism of cerebrosides within human skin fibroblasts has been explored, revealing its involvement in lysosomal transport and metabolism of galactosylceramide and ceramide .

Neurobiology

This compound plays a crucial role in the structure and function of neuronal membranes.

- Myelin Sheath Composition : Cerebrosides, including this compound, are essential components of myelin sheaths in the central nervous system. They contribute to the stability and integrity of myelin, which is vital for proper neuronal signaling. Studies have identified fast-migrating cerebrosides as new molecular components that enhance the understanding of myelin structure .

- Membrane Dynamics : The interactions between this compound and other membrane lipids have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy. These interactions are critical for understanding membrane fluidity and functionality in neuronal cells .

Analytical Chemistry

This compound serves as a valuable tool in analytical methods for lipid characterization.

- Electrochemical Sensors : The development of electrochemical sensors utilizing this compound has advanced the field of analytical chemistry by enabling the simultaneous detection of multiple neuromolecules involved in oxidative stress mechanisms. This capability is essential for studying complex biochemical pathways in living organisms .

- Lipid Profiling : NMR spectroscopy has been employed to analyze the structural characteristics of cerebrosides, including this compound. This technique provides detailed information about monosaccharide composition and anomeric configuration, facilitating comprehensive lipid profiling in biological samples .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Insights |

|---|---|---|

| Biomedical Research | Oxidative Stress Mechanism Studies | Developed sensors for detecting ascorbate and neurotransmitters |

| Neuroprotective Effects | Modulates cellular responses; involved in lysosomal metabolism | |

| Neurobiology | Myelin Sheath Composition | Essential for myelin stability; identified fast-migrating cerebrosides |

| Membrane Dynamics | Characterized interactions with other lipids using NMR spectroscopy | |

| Analytical Chemistry | Electrochemical Sensors | Enables detection of multiple neuromolecules |

| Lipid Profiling | Provides insights into structural characteristics of cerebrosides |

作用機序

The mechanism of action of N-stearoyl cerebroside involves its integration into cell membranes, where it contributes to membrane stability and signal transduction. The molecule interacts with various proteins and receptors, influencing cellular processes such as apoptosis, differentiation, and proliferation. The sugar residue of this compound plays a key role in its interactions with other molecules and cellular components .

類似化合物との比較

Galactocerebroside: Contains a galactose residue instead of glucose.

Glucocerebroside: Contains a glucose residue.

Sulfatides: Sulfated derivatives of cerebrosides.

Uniqueness: N-stearoyl cerebroside is unique due to the presence of the stearic acid moiety, which influences its hydrophobic characteristics and interactions within the cell membrane. This compound is particularly abundant in the myelin sheath of neurons, highlighting its importance in neurodevelopment and function .

特性

分子式 |

C42H81NO8 |

|---|---|

分子量 |

728.1 g/mol |

IUPAC名 |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |

InChI |

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1 |

InChIキー |

YMYQEDCYNANIPI-NMJNODIHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。